molecular formula C17H18Cl2O3 B4960702 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene

1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B4960702
M. Wt: 341.2 g/mol
InChI Key: KVRJAVOOMBBJDA-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to a benzene ring

Properties

IUPAC Name

1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-20-13-6-4-7-14(12-13)21-10-2-3-11-22-16-9-5-8-15(18)17(16)19/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRJAVOOMBBJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dichlorobenzene and 3-methoxyphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Synthetic Route: The synthetic route involves the nucleophilic substitution of the chlorine atoms on the benzene ring with the 3-methoxyphenoxy group. This is achieved through the reaction of 1,2-dichlorobenzene with 3-methoxyphenol in the presence of a base.

    Industrial Production: Industrial production methods may involve scaling up the reaction to larger volumes and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1,2-Dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

1,2-Dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

1,2-Dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene can be compared with other similar compounds, such as:

    1,2-Dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene: This compound has a similar structure but with a different position of the methoxy group.

    1,2-Dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene: Another similar compound with the methoxy group in a different position.

    Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

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